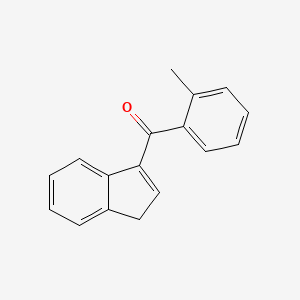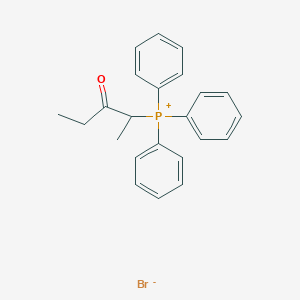
(3-Oxopentan-2-yl)(triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Oxopentan-2-yl)(triphenyl)phosphanium bromide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and versatility. The compound consists of a triphenylphosphonium group attached to a 3-oxopentan-2-yl moiety, with bromide as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Oxopentan-2-yl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Ph3P+R-Br→Ph3P-R+Br−
In this case, the alkyl halide used is 3-bromopentan-2-one, which reacts with triphenylphosphine to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: (3-Oxopentan-2-yl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides can replace the bromide ion.
Major Products Formed:
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Triphenylphosphine and its alkyl derivatives.
Substitution: Various substituted triphenylphosphonium salts.
Aplicaciones Científicas De Investigación
(3-Oxopentan-2-yl)(triphenyl)phosphanium bromide is widely used in scientific research due to its reactivity and stability. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Employed in studies involving mitochondrial targeting due to its ability to cross cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, especially for targeting specific cellular components.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (3-Oxopentan-2-yl)(triphenyl)phosphanium bromide involves its ability to interact with various molecular targets. The triphenylphosphonium group allows the compound to penetrate cell membranes and accumulate in mitochondria. This property makes it useful in studies related to mitochondrial function and dysfunction. The compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparación Con Compuestos Similares
- (3-Carboxypropyl)triphenylphosphonium bromide
- (4-Hydroxy-4-oxobutyl)triphenylphosphonium bromide
- (Bromomethyl)triphenylphosphonium bromide
Comparison: (3-Oxopentan-2-yl)(triphenyl)phosphanium bromide is unique due to its specific alkyl group, which imparts distinct reactivity and properties compared to other triphenylphosphonium derivatives. For example, (3-Carboxypropyl)triphenylphosphonium bromide has a carboxyl group, making it more hydrophilic and suitable for different types of reactions and applications. The presence of the 3-oxopentan-2-yl group in this compound provides unique opportunities for further functionalization and use in specialized research areas.
Propiedades
Número CAS |
111114-34-2 |
|---|---|
Fórmula molecular |
C23H24BrOP |
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
3-oxopentan-2-yl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C23H24OP.BrH/c1-3-23(24)19(2)25(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,3H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
XNDNMRGCVGRVPH-UHFFFAOYSA-M |
SMILES canónico |
CCC(=O)C(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


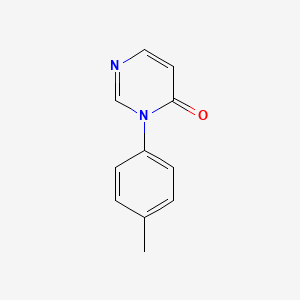
![3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate](/img/structure/B14334035.png)
![Pyrido[2,3-d]pyrimidin-4(3H)-one, 5,7-dimethyl-2-(methylthio)-3-phenyl-](/img/structure/B14334042.png)
-](/img/structure/B14334052.png)



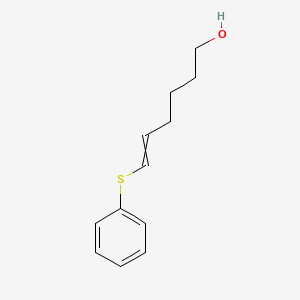
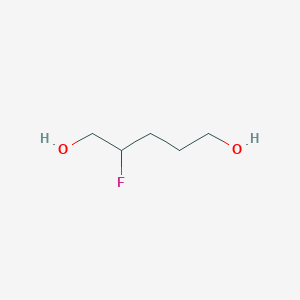
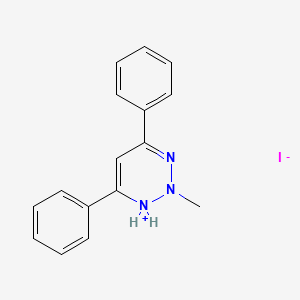

![1H-Pyrazole, 4,5-dihydro-1-[4-[(4-nitrophenyl)azo]phenyl]-3,5-diphenyl-](/img/structure/B14334109.png)
